4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole
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Overview
Description
4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.342. The purity is usually 95%.
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Scientific Research Applications
4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole finds applications across various scientific domains:
Chemistry: Utilized in synthetic chemistry for the preparation of complex molecular architectures.
Biology: Acts as a probe in studying biochemical pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate or as part of drug delivery systems.
Industry: Employed in the development of advanced materials and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole typically involves multiple steps. A commonly used route may start with the formation of the isoxazole ring, followed by the introduction of the azabicyclo[3.2.1]octane moiety. Reaction conditions often require controlled temperatures, use of catalysts, and protection-deprotection strategies to ensure the integrity of sensitive groups.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction parameters, improved yields, and reduced production times.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: It may be oxidized at specific functional groups to introduce or modify hydroxyl, carbonyl, or other oxygen-containing groups.
Reduction: The compound can undergo reduction to remove oxygen functionalities or reduce double bonds.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation reactions, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions may involve halogens, acids, or bases under controlled temperatures.
Major Products Formed: Depending on the reaction pathway, major products can range from hydroxylated derivatives to reduced forms or substituted analogs with diverse functional groups.
Mechanism of Action
The compound's mechanism of action is often related to its interaction with specific molecular targets, such as enzymes or receptors. It may bind to these targets through non-covalent interactions, altering their activity or function. The pathways involved can include signal transduction processes, modulation of biochemical pathways, or interference with metabolic cycles.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(((1R,5S)-3-methoxy-8-azabicyclo[321]octan-8-yl)methyl)-3,5-dimethylisoxazole stands out due to its unique structure, which offers distinct steric and electronic properties Similar compounds include various bicyclic amines and isoxazoles, such as tropane derivatives and substituted isoxazoles, each having its own specific applications and properties
That should give you a solid overview
Properties
IUPAC Name |
4-[(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-9-14(10(2)18-15-9)8-16-11-4-5-12(16)7-13(6-11)17-3/h11-13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQYFUWWYDETFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3CCC2CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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